molecular formula C21H23N3O3S2 B2904502 N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide CAS No. 941962-32-9

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No. B2904502
CAS RN: 941962-32-9
M. Wt: 429.55
InChI Key: VHUMQJPRYKWQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity : Several studies have focused on the synthesis of derivatives of benzothiazoles, including compounds similar to N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, and their antimicrobial properties. Patel and Agravat (2009, 2011) and Khalid et al. (2016) have synthesized new pyridine derivatives and evaluated their antimicrobial activity. They found these compounds to possess considerable antibacterial activity (Patel & Agravat, 2009), (Patel et al., 2011), (Khalid et al., 2016).

  • Antitumor Activity : Lu Ping (2012) synthesized novel bisamide compounds containing a benzothiazole unit and observed some of these compounds showed antitumor activity against specific cell lines in vitro (Lu Ping, 2012).

  • Anticancer Evaluation : Ravinaik et al. (2021) designed and synthesized a series of benzamide derivatives for evaluation against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity in comparison to reference drugs (Ravinaik et al., 2021).

  • Diuretic Activity : Yar and Ansari (2009) studied the in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives. Among the series, a specific derivative was found to be the most promising candidate (Yar & Ansari, 2009).

  • Molecular Interaction Studies : Shim et al. (2002) investigated the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor, providing insights into the binding interactions of these types of compounds (Shim et al., 2002).

properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-14-6-8-17(9-7-14)29(26,27)24-12-10-16(11-13-24)20(25)23-21-22-19-15(2)4-3-5-18(19)28-21/h3-9,16H,10-13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUMQJPRYKWQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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